Bis(2-phenylpyridine)-(acetylacetonate)iridium(III);ACetylacetonatobis(2-phenylpyridine)iridium;Acetylacetonatobis(2-phenylpyridine)iridium
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Overview
Description
Preparation Methods
The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride with 2-phenylpyridine to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours . The industrial production of Ir(ppy)2(acac) follows similar synthetic routes but is optimized for higher yields and purity .
Chemical Reactions Analysis
Ir(ppy)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert Ir(ppy)2(acac) to lower oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or phenylpyridine ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ir(ppy)2(acac) has a wide range of applications in scientific research:
Biology: The compound is explored for bioimaging applications due to its phosphorescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Ir(ppy)2(acac) is used in the development of high-efficiency lighting and display technologies.
Mechanism of Action
The mechanism of action of Ir(ppy)2(acac) involves its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to enhanced spin-orbit coupling. This results in radiative decay from the triplet state, producing phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the electronic properties and emission characteristics of the compound .
Comparison with Similar Compounds
Ir(ppy)2(acac) is often compared with other iridium complexes like Ir(ppy)3, Ir(chpy)3, and Ir(dhfpy)2(acac). While Ir(ppy)3 is known for its isotropic transition dipole moment, Ir(ppy)2(acac) offers higher external quantum efficiency and balanced hole and electron injection . Other similar compounds include Ir(MDQ)2(acac) and Ir(piq)3, which have different emission properties and applications .
Properties
Molecular Formula |
C27H24IrN2O2-2 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;; |
InChI Key |
IWZZBBJTIUYDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Origin of Product |
United States |
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